2-溴-6-甲氧基苯硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

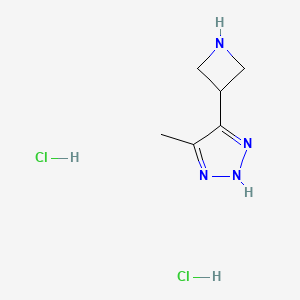

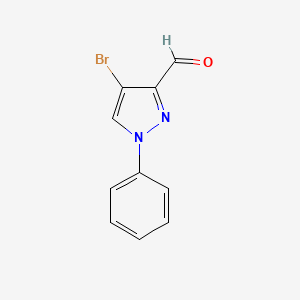

“2-Bromo-6-methoxybenzenethiol” is an organic compound with the CAS Number: 1379329-65-3 . It has a molecular weight of 219.1 and its IUPAC name is 2-bromo-6-methoxybenzenethiol .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-methoxybenzenethiol” is 1S/C7H7BrOS/c1-9-6-4-2-3-5 (8)7 (6)10/h2-4,10H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.1 . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

环境研究

2-溴-6-甲氧基苯硫醇的应用见于多个领域,包括环境研究。已在 Atlantic Ocean 的海洋对流层中发现了 2-溴-6-甲氧基苯硫醇等溴氯甲氧基苯。这些化合物,包括卤代甲氧基苯,并非大量技术性生产,而是在环境中自然产生。研究其分布可以深入了解影响海洋大气的生物成因和人为来源 (Führer & Ballschmiter, 1998)。

化学合成

2-溴-6-甲氧基苯硫醇还用于化学合成。它用作空间位阻化合物的起始原料或中间体。例如,其衍生物 2-溴-1,5-二叔丁基-3-(甲氧基甲基)苯用于制备低配位磷化合物 (Yoshifuji, Kamijo, & Toyota, 1993)。

材料科学

在材料科学中,人们探索 2-溴-6-甲氧基苯硫醇的衍生物,以了解其在制造新型材料中的潜在用途。例如,已经进行了涉及空间位阻二膦和带有 2, 6-二叔丁基-4-甲氧基苯基基团(衍生自 2-溴-6-甲氧基苯硫醇)的芴亚甲基膦的研究,以了解此类材料的电子性质 (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003)。

生物质代理研究

2-溴-6-甲氧基苯硫醇等甲氧基苯酚可以用作陆地生物质的代理,特别是在研究水热改变过程中木质素的化学变化相关的研究中。此应用在有机地球化学和环境研究中具有重要意义 (Vane & Abbott, 1999)。

海洋生物学和抗氧化剂研究

在海洋生物学中,已经研究了从海洋藻类中分离出来的溴酚(类似于 2-溴-6-甲氧基苯硫醇),以了解其抗氧化特性。这些研究有助于理解海洋资源在开发天然抗氧化剂中的潜力 (Li, Li, Gloer, & Wang, 2011)。

有机化学

2-溴-6-甲氧基苯硫醇在有机化学领域也很重要,用于合成复杂的有机分子。其特性用于各种合成工艺,例如制备具有潜在药用价值的不同有机化合物 (Ji Ya-fei, 2011)。

安全和危害

The safety data sheet for a related compound, “2-Bromo-6-methoxybenzothiazole”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Bromo-6-methoxybenzenethiol is also dependent on the specific reactions it is used in. In general, the bromine atom at the 2-position of the benzene ring can undergo Suzuki coupling to transform into an aryl or alkyl group. Additionally, it can undergo boronization reactions to form a boron unit .

Result of Action

The molecular and cellular effects of 2-Bromo-6-methoxybenzenethiol’s action would depend on the specific compounds it is synthesized into. As an intermediate in organic synthesis, its effects can vary widely .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methoxybenzenethiol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other reactants or catalysts. For instance, its synthesis from 2-amino-6-methoxybenzoic acid involves reactions at 0 degrees and 65 degrees Celsius .

属性

IUPAC Name |

2-bromo-6-methoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBKDJFRUUZPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)

![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)

![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)

![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)